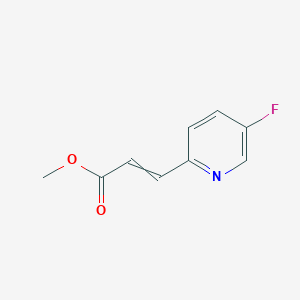

Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate

Description

Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is an α,β-unsaturated ester derivative featuring a 5-fluoropyridin-2-yl substituent. Its structure comprises a pyridine ring substituted with fluorine at the 5-position, conjugated to a propenoate ester group (methyl ester at the β-position). This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing fluorine atom, which modulates reactivity and binding interactions.

Properties

CAS No. |

917760-92-0 |

|---|---|

Molecular Formula |

C9H8FNO2 |

Molecular Weight |

181.16 g/mol |

IUPAC Name |

methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate |

InChI |

InChI=1S/C9H8FNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3 |

InChI Key |

SCHNDHNOGDAASE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=NC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It is also used in the development of fluorescent probes and imaging agents .

Medicine: Its fluorine atom enhances the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate with structurally related pyridine and heterocyclic derivatives, emphasizing substituent effects and functional group variations.

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure: Differs in the substitution pattern on the pyridine ring (2-amino-5-fluoro vs. 5-fluoro) and the absence of the α,β-unsaturation (propanoate vs. prop-2-enoate).

- Saturated propanoate chain reduces electrophilicity compared to the acrylate ester, limiting reactivity in conjugate addition reactions.

- Inference : Likely less reactive but more polar than the target compound, making it suitable for different pharmacological profiles .

Prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate

- Structure: Features a propargyl ester (prop-2-yn-1-yl) and a 5-chloro-3-fluoropyridine moiety linked via a phenoxy group.

- Key Differences :

- Propargyl ester introduces alkyne functionality, enabling click chemistry applications.

- Chlorine at the 5-position (pyridine) increases steric bulk and lipophilicity compared to fluorine.

- Stereochemistry (R-configuration) may influence chiral recognition in biological systems.

Methyl 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanoate

- Structure: Contains a ketone (3-oxo) and methyl group at the β-position of the propanoate chain.

- Methyl substitution at C2 introduces steric hindrance, altering reactivity in synthetic pathways.

- Inference: Less reactive than the target compound due to reduced α,β-unsaturation, but may serve as a precursor for keto-enol tautomerism studies .

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate

- Structure : Replaces the pyridine ring with a formyl-substituted furan.

- Key Differences :

- Furan’s oxygen heteroatom vs. pyridine’s nitrogen alters aromaticity and electronic properties.

- Formyl group at the 5-position introduces aldehyde functionality, enabling nucleophilic additions.

Table 1: Structural and Functional Comparison

Research Implications and Limitations

Key gaps include experimental measurements of solubility, stability, and biological activity. Future studies should validate inferred properties using techniques like X-ray crystallography (e.g., SHELXL ) or computational modeling. Contradictions in substituent effects (e.g., fluorine’s electron-withdrawing vs. steric contributions) highlight the need for empirical validation.

Biological Activity

Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a fluorinated pyridine ring, which is known to enhance the compound's interaction with biological targets. The presence of the acrylate moiety contributes to its reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antibacterial and antifungal activities. The fluorinated pyridine moiety is particularly effective against a range of pathogens, suggesting that this compound may also possess significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial enzymes and disrupt cell membranes, leading to cell death.

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells. The compound exhibits IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Organisms | IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | 0.5 - 2 µg/mL |

| Anticancer | Hep G2, A549, MDA-MB-231, HeLa | 1.46 - 2.90 µM |

The mechanism by which this compound exerts its biological effects is complex and involves several pathways:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes, particularly those related to cancer cell metabolism and proliferation.

- Cell Membrane Disruption : Its acrylate structure allows for interactions with lipid membranes, potentially leading to increased permeability and subsequent cell death in microbial targets.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, promoting programmed cell death through mechanisms involving mitochondrial dysfunction or caspase activation.

Study on Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 1 µM, with a mechanism involving both apoptosis and cell cycle arrest .

Antimicrobial Activity Assessment

In another investigation focused on antimicrobial properties, this compound was tested against multiple bacterial strains. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.